(2-Amino-4-methylphenyl)methanol hydrochloride
CAS No.: 7405-13-2
Cat. No.: VC20283427
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7405-13-2 |
|---|---|
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | (2-amino-4-methylphenyl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |
| Standard InChI Key | KNPOKJHQGIRNGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CO)N.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is (2-amino-4-methylphenyl)methanol hydrochloride, reflecting its benzyl alcohol backbone with amino and methyl substituents. Its structure is characterized by:
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Aromatic ring: A benzene ring providing planar stability.
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Amino group (-NH₂): Positioned at the second carbon, enabling hydrogen bonding and nucleophilic reactivity.
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Methyl group (-CH₃): At the fourth carbon, contributing to steric and electronic effects.
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Hydroxymethyl group (-CH₂OH): At the first carbon, esterified as a hydrochloride salt .
The hydrochloride salt enhances solubility in polar solvents, a critical factor in its synthetic applications. The free base (2-amino-4-methylphenyl)methanol (CAS No. 81335-87-7) has a molecular weight of 137.18 g/mol and serves as the precursor to the hydrochloride form .
Synthesis and Production
Reduction of 2-Nitro-4-Methylbenzyl Alcohol
The primary synthesis route involves the reduction of 2-nitro-4-methylbenzyl alcohol. This two-step process proceeds as follows:
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Nitro Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) converts the nitro group (-NO₂) to an amino group (-NH₂).
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is isolated via crystallization.
Reaction Scheme:
Alternative Methods
Alternative approaches include:
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Thiocyanate Intermediate Routes: Reaction of α-thiocyanatoacetophenone with cyanothioacetamide under basic conditions, though this method is less common .
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Purification: Recrystallization from ethanol-acetone mixtures ensures high purity (>95%) .
Physicochemical Properties
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| Density | 1.126 g/cm³ | |
| Boiling Point | 295.4°C (at 760 mmHg) | |
| LogP (Partition Coefficient) | 1.65 | |
| Solubility | Soluble in polar solvents |
The compound’s melting point and exact solubility profile remain unreported in accessible literature. Its hydrochloride salt form likely enhances aqueous solubility compared to the free base .
Applications in Research and Industry
Organic Synthesis
(2-Amino-4-methylphenyl)methanol hydrochloride serves as a versatile intermediate in:
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Mannich Reactions: Formation of thieno[2,3-d]pyrimidines via cyclization with primary amines and formaldehyde .
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Substitution Reactions: The amino group participates in nucleophilic substitutions, enabling derivatization for drug discovery.
Future Directions
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Pharmacological Studies: Screen for antimicrobial or anticancer activity.
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Process Optimization: Develop greener synthesis routes using biocatalysts.
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Structural Analog Synthesis: Explore derivatives with enhanced bioactivity.
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